molecular formula C13H17N3 B14711505 Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- CAS No. 21274-97-5

Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl-

Cat. No.: B14711505
CAS No.: 21274-97-5
M. Wt: 215.29 g/mol
InChI Key: SEEWJHYSZZPTRR-UHFFFAOYSA-N
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Description

Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- typically involves the aminoalkylation of 3,5-dimethylpyrazole. One common method includes the reaction between 1-chloromethyl-3,5-dimethylpyrazolium chloride and ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazole, 3,5-dimethyl-4-(ethylamino)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylamino group provides a balance between hydrophobic and hydrophilic interactions, making it suitable for various applications .

Properties

CAS No.

21274-97-5

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-ethyl-3,5-dimethyl-1-phenylpyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-4-14-13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3

InChI Key

SEEWJHYSZZPTRR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N(N=C1C)C2=CC=CC=C2)C

Origin of Product

United States

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